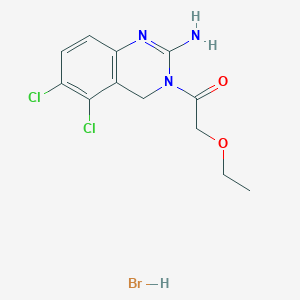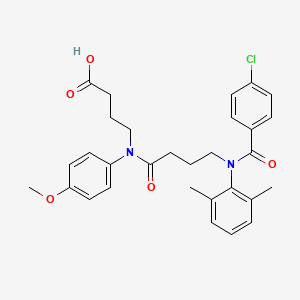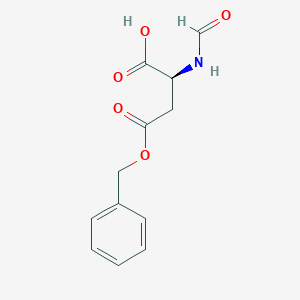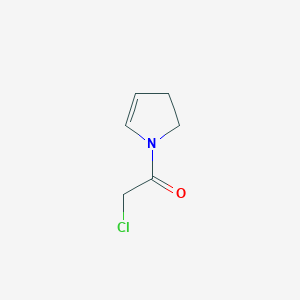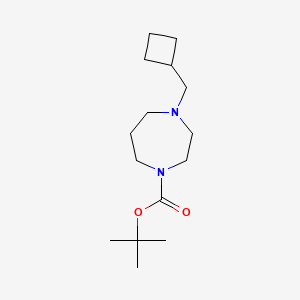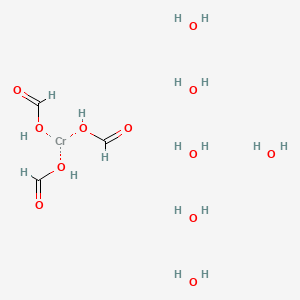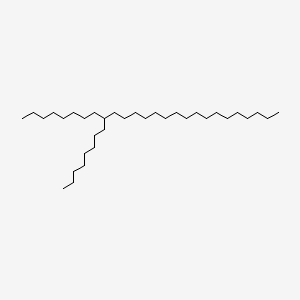![molecular formula C24H35NO5 B13793708 [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)
[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate: is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxy, methyl, and oct-2-enoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of hydroxy, methyl, and oct-2-enoyl groups through various organic reactions such as esterification, alkylation, and hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove double bonds or reduce functional groups.
Substitution: Various substitution reactions can occur, particularly at the pyridine ring or the ester groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biology, the compound may be studied for its potential biological activity. Its structure suggests it could interact with biological molecules, potentially leading to applications in drug discovery or as a biochemical probe.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly for targeting specific biological pathways.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or materials. Its unique properties may make it suitable for applications in coatings, adhesives, or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Alteration of Cellular Processes: The compound could affect cellular processes such as gene expression, protein synthesis, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-hydroxy-6-methyl-4-[[(E)-hex-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-hex-2-enoate
- [5-hydroxy-6-methyl-4-[[(E)-dec-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-dec-2-enoate
Uniqueness
The uniqueness of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate lies in its specific functional groups and their arrangement. This structure allows for unique chemical reactivity and potential biological activity, distinguishing it from similar compounds with different chain lengths or functional groups.
Propriétés
Formule moléculaire |
C24H35NO5 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate |
InChI |
InChI=1S/C24H35NO5/c1-4-6-8-10-12-14-22(26)29-17-20-16-25-19(3)24(28)21(20)18-30-23(27)15-13-11-9-7-5-2/h12-16,28H,4-11,17-18H2,1-3H3/b14-12+,15-13+ |
Clé InChI |
ILINSGSXAQOTLC-QUMQEAAQSA-N |
SMILES isomérique |
CCCCC/C=C/C(=O)OCC1=CN=C(C(=C1COC(=O)/C=C/CCCCC)O)C |
SMILES canonique |
CCCCCC=CC(=O)OCC1=CN=C(C(=C1COC(=O)C=CCCCCC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
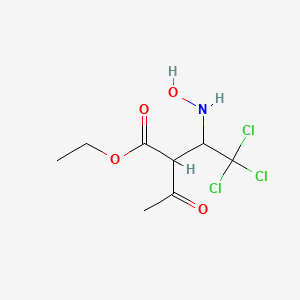
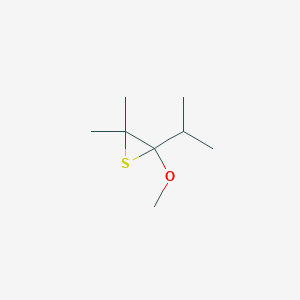
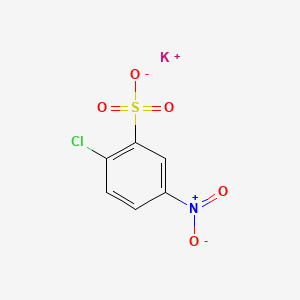

![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
